molecular formula C10H12O3 B1354321 Methyl 2-(benzyloxy)acetate CAS No. 31600-43-8

Methyl 2-(benzyloxy)acetate

Cat. No.: B1354321
CAS No.: 31600-43-8
M. Wt: 180.2 g/mol
InChI Key: QNEIZSSWCVSZOS-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)acetate is an organic compound belonging to the ester family. It is characterized by its pleasant aroma and is commonly used in the synthesis of various organic molecules. The compound has the molecular formula C10H12O3 and is known for its applications in both academic research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(benzyloxy)acetate can be synthesized through the esterification of 2-(benzyloxy)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride . The reaction typically involves refluxing the mixture at elevated temperatures to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(benzyloxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Transesterification: Alcohols in the presence of acid or base catalysts.

Major Products:

    Hydrolysis: 2-(benzyloxy)acetic acid and methanol.

    Reduction: 2-(benzyloxy)ethanol.

    Transesterification: Various esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of methyl 2-(benzyloxy)acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-(benzyloxy)acetic acid, which can further participate in biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes and other proteins .

Comparison with Similar Compounds

  • Ethyl 2-(benzyloxy)acetate
  • Methyl 2-(phenoxy)acetate
  • Methyl 2-(benzyloxy)propanoate

Comparison: Methyl 2-(benzyloxy)acetate is unique due to its specific ester linkage and the presence of a benzyloxy group. This structural feature imparts distinct reactivity and properties compared to similar compounds. For instance, ethyl 2-(benzyloxy)acetate has a similar structure but with an ethyl group instead of a methyl group, leading to differences in boiling points and reactivity .

Properties

IUPAC Name

methyl 2-phenylmethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEIZSSWCVSZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471651
Record name METHYL 2-(BENZYLOXY)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31600-43-8
Record name METHYL 2-(BENZYLOXY)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl glycolate (2 g, 22.2 mmol) in anhydrous diethyl ether (100 mL), at room temperature, under a nitrogen atmosphere, was added silver(I)oxide (10.3 g, 44.4 mmol). The suspension was stirred for 15 minutes and benzyl bromide (4.5 g, 26.3 mmol) was added. The mixture was stirred at the same temperature for 24 h and the insoluble materials were removed by filtration through a short pad of celite. The filtrate was concentrated under reduced pressure and the crude product chromatographed over a column of silica gel, eluting with 20% diethyl ether-petroleum ether to give 70, as a colorless liquid in 70% yield (2.8 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
catalyst
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Yield
70%

Synthesis routes and methods II

Procedure details

Benzyloxyacetyl chloride was added slowly to 10 vol of MeOH at 0-5° C. The mixture was stirred at room temperature for 20 h. MeOH was removed under vacuum to give quantitatively the desired product.
Quantity
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Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (60%) (3.7 g, 93.12 mmol) in tetrahydrofuran (60 mL) was added dropwise a mixture of 1H-pyrrolo[2,3-b]pyridine (391=(5 g, 42.33 mmol) and bromoacetonitrile (10 g, 84.65 mmol) dissolved in tetrahydrofuran (40 mL) at 0° C. and the reaction mixture was stirred for 30 min at same temperature, then at room temperature for 6 h (TLC, 40% ethyl acetate in hexane, Rf=0.5). After completion of the reaction, the reaction mixture was quenched with saturated ammonium chloride solution (100 mL). The tetrahydrofuran was removed, water (100 mL) was added, and the mixture was extracted with ethyl acetate (3×100 mL). The separated organic part was washed with brine (100 mL) and dried and concentrated to get a crude mass which was purified by Combi-Flash (eluted at 20% ethyl acetate in hexane) to afford pyrrolo[2,3-b]pyridin-1-yl-acetonitrile (3) (4 g, 60%) as a light brown solid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a stirred solution of benzyloxy-acetic acid (5 g, 30.12 mmol) in methanol (100 mL) was added SOCl2 (2.66 mL, 35.8 mmol) at 0° C. The mixture was stirred for 30 min at 0° C., finally at room temperature for 2.5 h. After completion of the reaction, the solvent was evaporated and the reaction mixture was diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution. The separated organic part was dried over sodium sulfate and concentrated under reduced pressure to get benzyloxy-acetic acid methyl ester (3) as a crude colorless oil (4.98 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.66 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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